
Olmesartan Methyl Ester
Vue d'ensemble
Description
Olmesartan Methyl Ester (CAS No. 1347262-29-6; molecular formula: C₂₅H₂₈N₆O₃; molecular weight: 460.528 g/mol) is a critical synthetic intermediate in the production of Olmesartan Medoxomil, a prodrug for the angiotensin II receptor blocker (ARB) Olmesartan . Olmesartan Medoxomil (CAS No. 144689-63-4) is hydrolyzed by endogenous esterases to release Olmesartan, which selectively blocks the AT1 receptor, reducing vasoconstriction and blood pressure . The medoxomil ester moiety [(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl] is essential for improving the prodrug’s absorption and bioavailability .
Méthodes De Préparation
Key Synthetic Routes for Olmesartan Methyl Ester
Alkylation-Condensation Method (CN103435602A)
This method involves a multi-step reaction starting with 4-(1-hydroxy-1-methylethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester (Compound I) and N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl) tetrazole (Compound II) .
Procedure :
-
Alkylation : Compound I reacts with Compound II in dimethylformamide (DMF) at for 10 hours in the presence of sodium hydroxide.
-
Saponification : Potassium hydroxide is added to hydrolyze the ethyl ester to a carboxylate.
-
Esterification : The intermediate reacts with 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone at using cesium carbonate as a base.
-
Deprotection : The trityl group is removed using 75% acetic acid, yielding this compound .
Key Data :
Parameter | Value |
---|---|
Yield | 72.8% |
Purity (HPLC) | 99.6% |
Reaction Temperature | 70°C (alkylation), 0–5°C (esterification) |
This method achieves high purity but requires stringent temperature control and multiple isolation steps .
Comparative Analysis of Preparation Methods
Reaction Efficiency
-
Alkylation-Condensation : Higher yield (72.8%) but requires cesium carbonate and low-temperature esterification .
-
One-Pot Synthesis : Lower operational complexity but may sacrifice yield for scalability .
Industrial Applicability
Factor | Alkylation-Condensation | One-Pot Synthesis |
---|---|---|
Steps | 4 | 3 |
Solvent Consumption | High (DMF, ethyl acetate) | Moderate (DMAc) |
Temperature Control | Critical (±2°C) | Flexible (40–50°C range) |
Purification | Column chromatography | Filtration only |
The one-pot method is preferable for large-scale production due to reduced solvent costs and fewer isolation steps .
Optimization Strategies and Industrial Applications
Base Selection
-
Cesium Carbonate : Used in the alkylation-condensation method for its strong basicity, enabling efficient esterification at low temperatures .
-
Potassium Carbonate : Employed in the one-pot method for milder conditions, reducing side reactions .
Solvent Systems
-
DMF vs. DMAc : DMAc offers better solubility for trityl intermediates, minimizing gel formation during coupling .
Temperature Modulation
Lower temperatures () in esterification improve selectivity, while moderate temperatures () in coupling enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions: Olmesartan Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Pharmacological Profile
Olmesartan medoxomil is a prodrug that is rapidly converted to its active form, olmesartan, after oral administration. The conversion enhances its bioavailability significantly from 4.5% to 28.6% due to the esterification with medoxomil . This pharmacological profile allows for effective management of hypertension and associated conditions.
Key Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | 28.6% |
Peak Plasma Concentration | 0.22 - 2.1 mg/L |
Volume of Distribution | 17 L |
Protein Binding | 99% |
Steady-State Level | Achieved after 3-5 days |
Clinical Applications
1. Hypertension Management
Olmesartan is primarily indicated for the treatment of hypertension, either as monotherapy or in combination with other antihypertensive agents such as thiazide diuretics or calcium channel blockers . Clinical studies have demonstrated its effectiveness in reducing both systolic and diastolic blood pressure significantly.
- The WINOVER study involved 8,940 adults with essential hypertension and showed significant reductions in blood pressure over six months .
- Another study, OLMEBEST, reported a mean reduction of 11.8 mmHg in diastolic blood pressure and 17.1 mmHg in systolic blood pressure after treatment with olmesartan .
2. Cardiovascular Protection
Olmesartan has been shown to improve cardiovascular outcomes by reducing the risk of myocardial infarction, stroke, and hospitalization due to heart failure . The Multicentre Olmesartan Atherosclerosis Regression Evaluation (MORE) study highlighted its efficacy in reducing atherosclerotic plaque volume .
3. Renal Protection
The compound is also effective in managing Type 2 diabetes-associated nephropathy. Its renoprotective effects slow the progression of diabetic nephropathy by blocking the renin-angiotensin-aldosterone system (RAAS) . Studies indicate that olmesartan can lower microalbuminuria levels in diabetic patients, further supporting renal health .
Anti-Inflammatory Effects
Recent research has indicated potential anti-inflammatory properties of olmesartan. In a study evaluating patients with essential hypertension and signs of microinflammation, olmesartan monotherapy resulted in significant reductions in inflammatory markers such as high-sensitivity C-reactive protein and interleukin-6 .
Case Studies
Case Study: Efficacy in Hypertensive Patients
A multi-center study evaluated the long-term efficacy of olmesartan in hypertensive patients with co-morbidities such as diabetes and dyslipidemia. Patients receiving olmesartan showed consistent improvements in blood pressure control without severe adverse events over six months .
Case Study: Combination Therapy
In another clinical trial assessing the combination of olmesartan with pravastatin, researchers found that this combination not only reduced blood pressure but also improved inflammatory markers more effectively than pravastatin alone .
Mécanisme D'action
Olmesartan Methyl Ester exerts its effects by blocking the angiotensin II type 1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By inhibiting the binding of angiotensin II to this receptor, this compound prevents vasoconstriction, reduces aldosterone secretion, and promotes vasodilation. These actions collectively contribute to the antihypertensive effects of the compound .
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues in the Sartan Family
Olmesartan Methyl Ester belongs to a class of ARB prodrugs that utilize ester groups to enhance pharmacokinetics. Key analogues include:
Key Observations :
- Shared Ester Design : Olmesartan Medoxomil and Azilsartan Medoxomil both employ the medoxomil ester, which undergoes rapid hydrolysis in vivo. Candesartan Cilexetil uses a different ethoxycarbonyloxyethyl ester, which may influence its metabolic stability .
- Impurity Profiles : Olmesartan Medoxomil synthesis is complicated by regioisomeric impurities (e.g., N-1 vs. N-2 medoxomil derivatives) and detritylation byproducts (e.g., impurities 10–12) during N-alkylation . In contrast, Candesartan Cilexetil’s synthesis is associated with cyclohexyloxy-related impurities .
Comparison with Azilsartan Medoxomil :
- Azilsartan Medoxomil synthesis similarly involves medoxomil esterification but avoids trityl protection steps, reducing detritylation impurities .
- Candesartan Cilexetil : Requires cyclohexylation, which introduces steric hindrance and necessitates stringent purification to remove unreacted intermediates .
Stability and Degradation
- Olmesartan Medoxomil : Degrades via de-esterification under acidic/alkaline conditions, losing the medoxomil group (λₘₐₓ shift from 260 nm to 230 nm) . Impurities like olmesartan acid (II) are monitored using HPLC-DAD .
- Azilsartan Medoxomil : Shows similar susceptibility to ester hydrolysis but exhibits better thermal stability during synthesis .
- Candesartan Cilexetil : More stable against enzymatic hydrolysis but prone to oxidative degradation due to its ethoxycarbonyl group .
Pharmacokinetic and Industrial Considerations
- Bioactivation : Olmesartan Medoxomil and Azilsartan Medoxomil achieve faster activation due to the medoxomil ester’s high affinity for esterases, whereas Candesartan Cilexetil has delayed release .
- Manufacturing Efficiency: Olmesartan Medoxomil’s trityl-protected intermediates require column chromatography for purification, increasing production costs . Recent innovations, such as using methyl tert-butyl ether (MTBE) instead of diethyl ether in Grignard reactions, have improved safety and yield for intermediates like 2-propyl-4-[(1-hydroxy-1-methyl)ethyl]-1H-imidazole-5-carboxylic acid ethyl ester .
Activité Biologique
Olmesartan Methyl Ester, primarily known as Olmesartan Medoxomil, is a prodrug that is converted in vivo to its active form, Olmesartan, which functions as a selective angiotensin II type 1 receptor (AT1) antagonist. This compound is widely utilized in the management of hypertension and has been the subject of extensive research regarding its biological activity, pharmacokinetics, and therapeutic efficacy.
Olmesartan acts by selectively inhibiting the binding of angiotensin II to AT1 receptors, which leads to vasodilation and a reduction in blood pressure. The compound demonstrates a high affinity for AT1 receptors with an IC50 value of approximately 7.7 nM, indicating its potency in blocking these receptors effectively .
Pharmacokinetics
The pharmacokinetic profile of Olmesartan Medoxomil reveals that it has poor aqueous solubility and bioavailability, typically less than 26% when administered orally. Research has indicated that formulations such as nanoemulsions can enhance its oral bioavailability and improve tissue distribution, particularly in the brain .
Table 1: Pharmacokinetic Properties of Olmesartan Medoxomil
Property | Value |
---|---|
Solubility | Poor |
Oral Bioavailability | < 26% |
Peak Plasma Concentration | Varies with formulation |
Half-life | Approximately 13 hours |
Efficacy in Clinical Studies
Olmesartan has been evaluated in various clinical trials for its effectiveness in controlling blood pressure. In combination therapies, such as with amlodipine or hydrochlorothiazide, it has shown significant reductions in both systolic and diastolic blood pressure.
Case Study: REZALT Study
In the REZALT study, patients receiving a combination therapy of Olmesartan and azelnidipine achieved an ambulatory blood pressure control rate of 86.5% for mean 24-hour BP below 130/80 mmHg after 12 weeks . This highlights the compound's effectiveness when used alongside other antihypertensive agents.
Table 2: Summary of Clinical Trials Involving Olmesartan
Study Name | Combination Therapy | BP Control Rate (%) | Duration |
---|---|---|---|
REZALT | Olmesartan + Azelnidipine | 86.5 | 12 weeks |
BP-CRUSH | Triple therapy (Olmesartan + Amlodipine + Hydrochlorothiazide) | 90.5 | 12 weeks |
APEX | Olmesartan + Amlodipine | 70% | Varies |
Safety Profile
The safety profile of Olmesartan has been assessed through various studies. The use of a nanoemulsion formulation demonstrated no significant adverse effects during a 28-day toxicity study in Wistar rats, suggesting that this formulation may be safer and more effective for certain populations .
Toxicological Findings
- No lethality observed in animal studies.
- Hematological and biochemical parameters remained stable throughout the study duration.
- Histopathological examinations revealed no significant structural damage to organs.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for producing Olmesartan Methyl Ester, and how is its purity validated?
this compound is synthesized via esterification of olmesartan using methanol under acidic or basic catalysis. Key steps include hydrolysis of precursor ethyl esters (e.g., ethyl olmesartan) followed by alkylation with methylating agents like medoxomil chloride . Purity is validated using reverse-phase high-performance liquid chromatography (RP-HPLC) with diode-array detection (DAD), comparing retention times and UV spectra against reference standards. Quantification requires internal standards such as p-hydroxybenzoic acid isobutyl ester to ensure precision (RSD ≤ 0.5%) .
Q. How does this compound function as an intermediate in Olmesartan Medoxomil synthesis?
this compound is hydrolyzed during downstream processing to yield the active metabolite olmesartan, a selective angiotensin II AT1 receptor antagonist. The methyl ester group enhances solubility for purification, while enzymatic cleavage in vivo (via esterases) ensures bioavailability. Critical quality attributes include residual solvent levels and absence of regioisomeric impurities (e.g., N-1 vs. N-2 medoxomil derivatives), analyzed via NMR and single-crystal X-ray diffraction (SCXRD) .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation : SCXRD and H/C NMR to resolve regioisomeric ambiguities (e.g., distinguishing N-1 and N-2 tritylated intermediates) .
- Purity Assessment : RP-HPLC-DAD with gradient elution (acetonitrile/water) and mass spectrometry (MS) for detecting degradation products like olmesartan carboxylic acid .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds under storage conditions .
Advanced Research Questions
Q. How can experimental design (e.g., Taguchi method) optimize this compound synthesis?
The Taguchi method employs orthogonal arrays (e.g., L9(3⁴)) to test parameters like catalyst concentration, reaction temperature, and molar ratios. For example, catalyst concentration (KOH) was identified as the most influential factor (77.6% contribution) in esterification yield optimization, achieving 96.7% purity under conditions: 1.5 wt% catalyst, 60°C, and methanol/oil molar ratio of 6:1. ANOVA validates parameter significance, reducing experimental runs by 70% compared to traditional trial-and-error approaches .
Q. What are the major degradation pathways of this compound, and how are they mitigated?
Hydrolytic degradation under acidic/basic conditions produces olmesartan (free carboxylic acid) and dimerized byproducts. Accelerated stability studies (40°C, 75% RH) reveal UV spectral shifts (loss of 260 nm peak) indicative of ester bond cleavage. Mitigation strategies include inert gas purging during synthesis, lyophilization for storage, and formulation with antioxidants (e.g., BHT) to suppress oxidation .
Q. How are process-related impurities (e.g., N-1 medoxomil derivatives) controlled during synthesis?
Impurities arise from incomplete alkylation or regioisomerization during esterification. Control involves:
- Chromatographic Resolution : SCXRD to confirm N-2-tritylated tetrazole intermediates, disproving N-1 structural assignments .
- Reaction Monitoring : In-line FTIR to track ester bond formation and minimize side reactions.
- Purification : Recrystallization in acetonitrile/water mixtures to isolate >98.5% pure product .
Q. What pharmacokinetic challenges arise from this compound’s physicochemical properties?
Its high lipophilicity (LogP = 5.55) limits aqueous solubility, reducing oral bioavailability (26%). Nanoemulsion formulations improve dissolution rates, while esterase inhibitors prolong systemic exposure. Efflux pumps (P-glycoprotein) further reduce absorption, necessitating co-administration with permeation enhancers (e.g., Labrasol) .
Propriétés
IUPAC Name |
methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYSFZDSWUHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.